Safrazine Hydrochloride

Description

See also: Safrazine (salt form of).

Structure

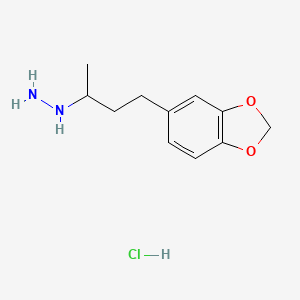

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZNXVYMTZITGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048840 | |

| Record name | Safrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7296-30-2 | |

| Record name | Hydrazine, [3-(1,3-benzodioxol-5-yl)-1-methylpropyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Safrazine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Safrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5985O24GLM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Safrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Safrazine Hydrochloride is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine class of compounds.[1][2][3] Historically utilized as an antidepressant in the 1960s, its clinical use has been discontinued, largely due to safety concerns, including the risk of hepatotoxicity associated with its hydrazine structure.[4][5] This guide provides a comprehensive technical overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacodynamics, and the limited pharmacokinetic data available. It is intended to serve as a resource for researchers exploring the characteristics of irreversible MAOIs or investigating novel therapeutic applications for such compounds.

Mechanism of Action

This compound exerts its therapeutic effects by irreversibly inhibiting both isoforms of monoamine oxidase: MAO-A and MAO-B.[6][7] MAO enzymes are critical for the degradation of monoamine neurotransmitters within the presynaptic neuron.[7] By forming a covalent bond with the enzyme, Safrazine leads to a sustained increase in the synaptic concentrations of key neurotransmitters, including serotonin (5-HT), norepinephrine, and dopamine.[7][8] This enhancement of monoaminergic neurotransmission is the primary mechanism underlying its antidepressant effects.[7] The irreversible nature of the inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, resulting in a prolonged duration of action.[7]

Signaling Pathway of Irreversible MAO Inhibition by Safrazine

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potentiation of monoaminergic signaling. This leads to a range of physiological and psychological effects.

In Vitro Studies

In Vivo Studies

In vivo studies in mice have demonstrated that oral administration of this compound leads to a significant and long-lasting increase in the brain content of monoamines.[7] This effect has been observed to persist for at least 24 hours after a single dose, further supporting the irreversible nature of its MAO inhibition.[7][9]

Quantitative Pharmacological Data

Due to the discontinuation of Safrazine and the era in which it was developed, comprehensive quantitative data from modern assays are scarce. The following tables summarize the available data, with the understanding that much of the in vitro data is qualitative and the in vivo data is from a limited number of published studies.

Table 1: In Vitro MAO Inhibition Profile of this compound

| Parameter | MAO-A | MAO-B | Comments |

| Inhibition Type | Irreversible | Irreversible | Characteristic of hydrazine-based MAOIs. Forms a covalent bond with the enzyme. |

| Selectivity | Non-selective | Non-selective | Inhibits both isoforms without significant preference.[9] |

| IC50 | Data not available in searched literature. | Data not available in searched literature. | Described qualitatively as a "potent" inhibitor.[7] |

| Ki | Data not available in searched literature. | Data not available in searched literature. | As an irreversible inhibitor, kinact/KI would be a more relevant parameter. |

Table 2: In Vivo Inhibition of Monoamine Deamination by Safrazine in Mouse Brain

| Oral Dose (mg/kg) | Inhibition of 5-HT Deamination (%) | Inhibition of PEA Deamination (%) | Time Point Post-Administration |

| 3 | 77 | 71 | Not Specified |

| 10 | Complete | Complete | Not Specified |

| 30 | Complete | Complete | Not Specified |

Data extrapolated from a study by Yokoyama et al., 1989 as cited in MedChemExpress.[9] 5-HT (5-hydroxytryptamine, serotonin) is a primary substrate for MAO-A, and PEA (phenylethylamine) is a primary substrate for MAO-B.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including bioavailability, plasma protein binding, volume of distribution, and elimination half-life, are not extensively documented in publicly available literature.[7] As a discontinued medication, comprehensive modern pharmacokinetic studies are lacking. However, some general characteristics can be inferred from its chemical class (hydrazine derivatives).

Table 3: Pharmacokinetic Profile of this compound (Inferred)

| Parameter | Value | Comments |

| Absorption | Orally active.[9] | Specific bioavailability data is not available. |

| Distribution | Data not available. | Expected to distribute to the central nervous system to exert its effects. |

| Metabolism | Likely metabolized in the liver. | Hydrazine derivatives can undergo acetylation and oxidation, potentially forming reactive metabolites.[10] |

| Elimination | Data not available. | |

| Half-life | Data not available. | The pharmacological effect is long-lasting due to irreversible enzyme inhibition, not necessarily a long elimination half-life. |

Experimental Protocols

The following sections describe generalized experimental protocols representative of the methodologies used to characterize the pharmacological profile of irreversible MAO inhibitors like this compound.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol outlines a method to determine the IC50 values of an inhibitor for MAO-A and MAO-B.

Objective: To quantify the concentration-dependent inhibition of MAO-A and MAO-B by this compound in vitro.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

-

Pre-incubation: In a 96-well microplate, incubate the MAO enzyme with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C. This step is crucial for irreversible inhibitors to allow for time-dependent binding.

-

Enzymatic Reaction: Initiate the reaction by adding a fluorogenic substrate specific for either MAO-A (e.g., kynuramine) or MAO-B (e.g., a proprietary substrate from a commercial kit). The reaction also includes a detection system, such as Amplex® Red and horseradish peroxidase (HRP), which generates a fluorescent product (resorufin).

-

Signal Detection: Measure the increase in fluorescence over time using a microplate reader (Ex/Em ≈ 530/585 nm). The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro MAO Inhibition Assay

Ex Vivo MAO Inhibition Assay in Rodent Brain

This protocol describes a method to assess the in vivo efficacy of an MAO inhibitor after administration to an animal model.

Objective: To determine the extent of MAO-A and MAO-B inhibition in the brain of mice following oral administration of this compound.

Methodology:

-

Animal Dosing: Administer this compound orally at various doses to different groups of mice. Include a control group that receives only the vehicle.

-

Tissue Collection: At a predetermined time point after dosing (e.g., 2 or 24 hours), euthanize the animals and rapidly dissect the brain.

-

Tissue Preparation: Homogenize the brain tissue in a suitable buffer. A mitochondrial fraction, where MAO is located, can be prepared through differential centrifugation.

-

Ex Vivo MAO Activity Assay: Measure the MAO-A and MAO-B activity in the brain homogenates or mitochondrial fractions. This is typically done using radiolabeled substrates, such as [14C]5-HT for MAO-A and [14C]phenylethylamine for MAO-B.

-

Quantification: The enzymatic reaction is stopped, and the radiolabeled metabolites are separated from the substrate (e.g., by solvent extraction or chromatography). The amount of metabolite formed is quantified using liquid scintillation counting.

-

Data Analysis: Calculate the MAO activity (e.g., in nmol of substrate metabolized per mg of protein per minute). The percentage of inhibition in the drug-treated groups is determined by comparing their MAO activity to that of the vehicle-treated control group.

Conclusion

This compound is a potent, non-selective, and irreversible inhibitor of monoamine oxidase. While its clinical use as an antidepressant has been discontinued, its distinct pharmacological profile serves as a valuable reference for the study of MAOIs. The lack of detailed modern quantitative and pharmacokinetic data highlights the challenges in fully characterizing historical drugs. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to understand and further investigate the pharmacological effects of this compound and other irreversible enzyme inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

Safrazine Hydrochloride: A Technical Guide for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safrazine hydrochloride (also known as Safra) is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) belonging to the hydrazine class of compounds.[1][2] Historically introduced as an antidepressant in the 1960s, its clinical use has been discontinued.[1] Despite this, Safrazine remains a compound of interest for researchers studying the effects of comprehensive and sustained MAO inhibition. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Core Pharmacology

Mechanism of Action

This compound exerts its pharmacological effect by irreversibly inhibiting both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[1] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine, and dopamine in the presynaptic neuron.[3] As a hydrazine derivative, Safrazine acts as a mechanism-based inhibitor. It is believed to be oxidized by the flavin adenine dinucleotide (FAD) cofactor within the MAO active site, forming a reactive intermediate that then covalently binds to the FAD moiety.[4] This covalent modification leads to the irreversible inactivation of the enzyme.[4] Consequently, the degradation of monoamine neurotransmitters is reduced, leading to their accumulation in the synaptic cleft and enhanced neurotransmission.[3] The restoration of MAO activity is dependent on the synthesis of new enzyme, resulting in a prolonged duration of action.[3]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the potentiation of monoaminergic signaling.[3] In-vitro studies using mouse brain mitochondrial preparations have demonstrated that Safrazine is a potent, non-specific inhibitor of both MAO-A and MAO-B.[3] A key characteristic of its irreversible mechanism is the time-dependent increase in its inhibitory potency with preincubation.[1] In-vivo studies in mice have shown that oral administration of Safrazine leads to a significant and long-lasting increase in the brain content of monoamines, with effects persisting for at least 24 hours after a single dose.[1]

Pharmacokinetics

Detailed and comprehensive pharmacokinetic data for this compound, including its bioavailability, plasma protein binding, volume of distribution, and elimination half-life, are not extensively documented in publicly available literature.[3] As a medication that has been discontinued for several decades, it has not been subject to modern pharmacokinetic studies.[3]

Data Presentation: Inhibitory Activity

| Parameter | MAO-A Inhibition | MAO-B Inhibition | Comments | Source |

| In-Vivo Inhibition (3 mg/kg, oral) | 77% inhibition of 5-HT deamination | 71% inhibition of PEA deamination | Demonstrates potent, non-selective inhibition at a low dose. | [1][5] |

| In-Vivo Inhibition (10 and 30 mg/kg, oral) | Complete inhibition | Complete inhibition | Shows dose-dependent and complete inhibition of both isoforms at higher doses. | [1][5] |

| IC50 | Data not available in searched literature | Data not available in searched literature | - | [6] |

| Ki | Data not available in searched literature | Data not available in searched literature | As an irreversible inhibitor, k_inact would be a more relevant parameter. | [6] |

| Inhibition Type | Irreversible | Irreversible | Safrazine is a hydrazine-based inhibitor that forms a covalent bond with the enzyme's FAD cofactor. | [6] |

5-HT (serotonin) is a primary substrate for MAO-A, and PEA (phenylethylamine) is a primary substrate for MAO-B.

For comparative purposes, the following table presents IC50 values for other well-characterized MAO inhibitors.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity |

| Clorgyline | ~1-10 | ~1,000-10,000 | MAO-A Selective |

| Selegiline (L-deprenyl) | ~1,000-5,000 | ~10-50 | MAO-B Selective |

| Tranylcypromine | ~100-500 | ~100-500 | Non-selective |

| Phenelzine | ~100-1,000 | ~100-1,000 | Non-selective |

| Safrazine | To be determined | To be determined | Reported as Non-selective |

Table adapted from BenchChem, 2025.[7]

Experimental Protocols

The following are detailed, generalized protocols representative of the methodologies that would be employed to characterize the pharmacological profile of this compound.

In-Vitro MAO Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for assessing MAO inhibition and is suitable for determining the IC50 values of Safrazine for both MAO-A and MAO-B.[7]

Principle: The assay measures the activity of MAO-A or MAO-B by monitoring the production of a fluorescent product resulting from the enzymatic deamination of a suitable substrate. The rate of fluorescence increase is proportional to the enzyme activity. The inhibitory effect of Safrazine is determined by measuring the reduction in enzyme activity at various concentrations of the compound.[7]

Materials and Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

MAO substrate (e.g., Kynuramine)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of Safrazine to achieve the desired final assay concentrations.

-

Prepare stock solutions and serial dilutions of control inhibitors.

-

-

Assay Reaction:

-

To the wells of a 96-well plate, add the assay buffer.

-

Add the Safrazine solution at various concentrations (or control inhibitors/vehicle).

-

Add the MAO enzyme preparation (MAO-A or MAO-B).

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent irreversible inhibition.[7]

-

Initiate the reaction by adding the substrate solution (e.g., Kynuramine) and the detection mix (Amplex® Red and HRP).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over 30-60 minutes (Excitation: ~530 nm, Emission: ~585 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Calculate the percentage of inhibition for each concentration of Safrazine relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

-

Protocol to Determine Irreversibility of Inhibition

This dialysis-based assay is crucial to differentiate between strong reversible inhibitors and true irreversible inhibitors.[8]

Procedure:

-

Inhibitor Incubation:

-

Prepare two samples of the MAO enzyme preparation.

-

To one sample, add this compound at a concentration several-fold higher than its estimated IC50.

-

To the control sample, add the same volume of vehicle.

-

Incubate both samples under appropriate conditions to allow for binding.

-

-

Dialysis:

-

Place both the inhibitor-treated and control enzyme samples in separate dialysis tubes with a suitable molecular weight cut-off.

-

Dialyze both samples against a large volume of assay buffer.

-

Change the dialysis buffer several times over a prolonged period (e.g., 24-48 hours) to ensure the complete removal of any unbound inhibitor.[8]

-

-

Activity Measurement:

-

After dialysis, recover the enzyme samples from the dialysis tubes.

-

Measure the enzymatic activity of both the Safrazine-treated and control samples using the assay described in section 3.1.

-

-

Analysis:

-

If Safrazine is an irreversible inhibitor, the enzyme activity in the sample incubated with Safrazine will remain significantly lower than the control sample, even after extensive dialysis.[8] A reversible inhibitor would dissociate during dialysis, leading to a recovery of enzyme activity.

-

Visualizations

Signaling Pathway of Non-Selective MAO Inhibition

Caption: Signaling pathway of non-selective MAO inhibition by Safrazine.

Experimental Workflow for In-Vitro MAO Inhibition Assay

Caption: Generalized workflow for an in-vitro MAO inhibition assay.

Mechanism of Irreversible Hydrazine-Based MAO Inhibition

Caption: Logical flow of irreversible MAO inhibition by a hydrazine inhibitor.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C11H17ClN2O2 | [9] |

| Molecular Weight | 244.72 g/mol | [9] |

| IUPAC Name | 4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;hydrochloride | [9] |

| CAS Number | 7296-30-2 | [9] |

| Synonyms | Safra, Saphrazine, Safrazine HCl | [10] |

Conclusion

This compound is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. While its clinical use has been superseded by newer agents with more favorable safety profiles, it remains a valuable tool for preclinical research into the consequences of global monoamine oxidase inhibition. The lack of readily available in-vitro kinetic data underscores its historical status, yet in-vivo studies confirm its potent and long-lasting effects. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to further investigate the properties of Safrazine and to use it as a reference compound in the ongoing development of novel MAO inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safrazine | C11H16N2O2 | CID 34042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C11H17ClN2O2 | CID 636399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Safrazine|CAS 33419-68-0|DC Chemicals [dcchemicals.com]

An In-depth Technical Guide to the Irreversible Inhibition of MAO-A and MAO-B by Safrazine

Executive Summary

Safrazine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO) from the hydrazine class of compounds.[1] Historically utilized as an antidepressant in the 1960s, its clinical application was discontinued.[2][3] This guide provides a detailed technical overview of Safrazine's mechanism of action on both MAO-A and MAO-B isoforms. It consolidates available quantitative data, presents detailed experimental protocols for the assessment of MAO inhibition, and visualizes the key biochemical pathways and experimental workflows. Despite the scarcity of specific in vitro inhibitory constants (IC50/Ki) in contemporary literature due to the drug's discontinuation, this document compiles available in vivo data and outlines the established methodologies for characterizing irreversible MAO inhibitors like Safrazine.[1][4]

Introduction to Safrazine and Monoamine Oxidase

Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities.[2][5]

-

MAO-A preferentially metabolizes serotonin and norepinephrine; its inhibition is a key mechanism for many antidepressant medications.[2]

-

MAO-B primarily metabolizes phenylethylamine and dopamine and is a therapeutic target in the management of neurodegenerative conditions such as Parkinson's disease.[2][5]

Safrazine, a hydrazine derivative, functions as a mechanism-based inhibitor.[1] It forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity, leading to irreversible inactivation.[1] Consequently, the restoration of MAO activity necessitates the de novo synthesis of the enzyme.[1]

Mechanism of Action: Irreversible Inhibition

The irreversible inhibition of MAO by Safrazine is a multi-step process characteristic of hydrazine-based inhibitors.[1]

-

Reversible Binding: Safrazine initially binds non-covalently to the active site of the MAO enzyme.[1]

-

Enzymatic Oxidation: The enzyme's FAD cofactor oxidizes the hydrazine moiety of the Safrazine molecule.[1]

-

Reactive Intermediate Formation: This oxidation generates a highly reactive intermediate species.[1]

-

Covalent Adduct Formation: The reactive intermediate proceeds to form a stable, covalent bond with the N5 atom of the FAD cofactor.[1]

-

Irreversible Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from metabolizing its monoamine substrates.[1]

Caption: Signaling pathway of irreversible MAO inhibition by Safrazine.[1]

Quantitative Data on MAO Inhibition

Table 1: In Vivo Inhibition of Monoamine Deamination by Safrazine This table summarizes data from historical animal studies, showing the potent, dose-dependent, and non-selective inhibition of MAO-A and MAO-B substrates.

| Species | Tissue | Substrate (Primary MAO Isoform) | Safrazine Dose (Oral) | % Inhibition | Source |

| Mouse | Brain | Serotonin (MAO-A) | 3 mg/kg | 77% | [7] |

| Mouse | Brain | Phenylethylamine (MAO-B) | 3 mg/kg | 71% | [7] |

| Mouse | Brain | Serotonin (MAO-A) | 10 mg/kg | Complete | [1][7] |

| Mouse | Brain | Phenylethylamine (MAO-B) | 10 mg/kg | Complete | [1] |

| Mouse | Brain | Serotonin (MAO-A) | 30 mg/kg | Complete | [1][7] |

| Mouse | Brain | Phenylethylamine (MAO-B) | 30 mg/kg | Complete | [1][7] |

Table 2: Comparative Inhibitory Activities of Selected MAO Inhibitors This table provides context by comparing Safrazine's known characteristics with the quantitative data of other well-characterized MAO inhibitors. All IC50/Ki values are indicative and may vary based on experimental conditions.

| Inhibitor | Type | Selectivity | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Source |

| Safrazine | Irreversible, Hydrazine | Non-selective | Not Available | Not Available | [4] |

| Clorgyline | Irreversible | MAO-A selective | 0.008 | - | [4] |

| Selegiline | Irreversible | MAO-B selective | - | 0.037 ± 0.001 | [4] |

| Pargyline | Irreversible | MAO-B selective | - | 0.404 | [4][8] |

| Moclobemide | Reversible | MAO-A selective | 6.061 ± 0.262 | - | [4] |

Experimental Protocols

The following protocols are adapted from established methods for assessing MAO inhibition and are suitable for characterizing compounds like Safrazine.[1][2]

In Vitro MAO Inhibition Assay (Fluorescence-Based)

Objective: To determine the in vitro inhibitory potency (IC50) of Safrazine against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Safrazine

-

Control inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

MAO Substrate (e.g., Kynuramine)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Safrazine in DMSO.[2]

-

Perform serial dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the dose-response curve.[6]

-

Prepare stock and serial dilutions for control inhibitors similarly.

-

Dilute recombinant MAO-A and MAO-B enzymes to their optimal working concentration in Assay Buffer.[2]

-

-

Assay Reaction:

-

Pre-incubation for Irreversible Inhibition:

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Subtract the background fluorescence from all other readings.[2]

-

Calculate the percentage of inhibition for each Safrazine concentration relative to the "no-inhibition" control.[1]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

-

Caption: Experimental workflow for the in vitro MAO inhibition assay.[2]

Protocol to Validate Irreversibility (Dialysis)

Objective: To confirm that the inhibition of MAO by Safrazine is irreversible by attempting to restore enzyme activity through removal of the unbound inhibitor.

Procedure:

-

Enzyme-Inhibitor Incubation: Incubate the MAO enzyme with a concentration of Safrazine expected to cause significant inhibition (e.g., 10x the estimated IC50) to ensure binding. Prepare a control sample with the enzyme and vehicle in parallel.[4]

-

Dialysis:

-

Place the enzyme-inhibitor mixture and the control sample into separate dialysis tubes with an appropriate molecular weight cut-off (MWCO).[4]

-

Submerge the sealed tubes in a large volume of cold (4°C) Assay Buffer and stir gently.[4]

-

Change the buffer several times over an extended period (e.g., 24-48 hours) to ensure the complete removal of any unbound inhibitor.[4]

-

-

Post-Dialysis Activity Assay:

-

Recover the enzyme samples from the dialysis tubes.

-

Measure the remaining MAO activity in both the Safrazine-treated sample and the control sample using the in vitro assay protocol described above.

-

-

Analysis: If Safrazine is an irreversible inhibitor, the enzyme activity in the treated sample will remain significantly lower than the control, as the covalently bound inhibitor cannot be removed by dialysis.[4] A reversible inhibitor would dissociate, leading to a recovery of enzyme activity.[4]

Logical Flow: From Administration to Clinical Effect

The administration of Safrazine initiates a biochemical cascade that culminates in its therapeutic and potential adverse effects. This process begins with enzyme inhibition and leads to broad changes in monoaminergic neurotransmission.

Caption: Logical flow from Safrazine administration to clinical effects.[1]

Conclusion

Safrazine is a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B.[2][9] Its mechanism of action, involving the formation of a covalent adduct with the FAD cofactor, results in long-lasting enzyme inactivation.[1] While the discontinuation of Safrazine has led to a scarcity of modern in vitro kinetic data, historical in vivo studies confirm its powerful and non-selective inhibitory profile. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct contemporary assessments of Safrazine or to use it as a reference compound to validate assays and contextualize the effects of novel, selective MAO inhibitors.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. medchemexpress.com [medchemexpress.com]

The Historical Application of Safrazine Hydrochloride as an Antidepressant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Safrazine hydrochloride, a hydrazine-class monoamine oxidase inhibitor (MAOI), was among the early pharmacological treatments for depression, introduced in the 1960s.[1][2] Its clinical use was ultimately curtailed due to significant safety concerns, particularly hepatotoxicity, a characteristic shared by other hydrazine derivatives.[3] This technical guide provides a comprehensive overview of the historical use of this compound as an antidepressant, detailing its mechanism of action, available preclinical data, and reconstructed experimental protocols from its era. The document aims to serve as a resource for researchers and professionals in drug development by consolidating the scientific understanding of this discontinued therapeutic agent.

Introduction

This compound emerged during the nascent era of psychopharmacology as a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[2][4] At the time, the monoamine hypothesis of depression was a guiding principle in antidepressant drug development.[5] Safrazine's ability to increase the synaptic availability of key neurotransmitters positioned it as a promising, albeit ultimately problematic, therapeutic option. Its story offers valuable insights into the evolution of antidepressant drug discovery and the critical importance of the therapeutic index in the viability of a drug.

Mechanism of Action

This compound exerts its antidepressant effects by irreversibly inhibiting both isoforms of the monoamine oxidase enzyme, MAO-A and MAO-B.[4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[4] By blocking this degradation pathway, Safrazine leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.[4] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, leading to a prolonged pharmacological effect.[4]

Quantitative Data

Detailed quantitative data from the early clinical trials of Safrazine are scarce due to the reporting standards of the 1960s.[6] However, a 1989 preclinical study in mice provides some in-vivo data on its pharmacological activity.[6]

| Parameter | Substrate | Safrazine Dose | % Inhibition of MAO Activity | Time Post-Administration |

| MAO-A Activity | 5-HT | 10 mg/kg | 85 | 2 hours |

| MAO-B Activity | PEA | 10 mg/kg | 78 | 2 hours |

| MAO-A Activity | 5-HT | 10 mg/kg | 65 | 24 hours |

| MAO-B Activity | PEA | 10 mg/kg | 55 | 24 hours |

| 5-HT: 5-hydroxytryptamine (serotonin); PEA: phenylethylamine. Data extrapolated from a study by Yokoyama et al., 1989.[6] |

Experimental Protocols

Reconstructed 1960s Antidepressant Clinical Trial Protocol

-

Objective: To assess the efficacy and safety of this compound in patients with depressive illness.

-

Study Design: A multi-center, double-blind, placebo-controlled or active-comparator-controlled study.

-

Participant Selection:

-

Inclusion Criteria: Adult male and female patients with a clinical diagnosis of depression. Standardized diagnostic criteria like the DSM were not in widespread use at the time.[6]

-

Exclusion Criteria: Patients with known contraindications to MAOIs, severe physical illness, or a history of substance abuse.

-

-

Intervention:

-

Duration: The treatment period would typically have spanned from 4 to 8 weeks.[6]

-

Outcome Measures:

-

Primary: The primary outcome would likely have been the physician's Clinical Global Impressions of improvement (CGI).[6]

-

Secondary: Patient-reported symptom checklists and physician assessments of specific depressive symptoms.

-

-

Safety Monitoring: Monitoring of adverse effects through patient reports and physician observations, with a focus on cardiovascular and neurological effects. Liver function monitoring would have been a critical component, given the known risks of hydrazine derivatives.

In-Vitro Monoamine Oxidase Inhibition Assay

-

Objective: To determine the inhibitory potency of this compound on MAO-A and MAO-B activity.

-

Materials:

-

Mitochondrial preparations from rodent brain tissue (e.g., mouse or rat).

-

This compound at various concentrations.

-

Selective substrates for MAO-A (e.g., 5-hydroxytryptamine) and MAO-B (e.g., phenylethylamine).

-

Buffer solutions and necessary cofactors.

-

-

Procedure:

-

Mitochondrial preparations are pre-incubated with different concentrations of this compound for a specified duration. The pre-incubation step is crucial for irreversible inhibitors.[4]

-

The enzymatic reaction is initiated by the addition of the specific substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of product formed is quantified using appropriate analytical methods (e.g., spectrophotometry, fluorometry, or HPLC).

-

The percentage of inhibition at each Safrazine concentration is calculated relative to a control without the inhibitor.

-

IC50 values (the concentration of inhibitor required to inhibit 50% of enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Synthesis

A plausible laboratory-scale synthesis of Safrazine involves a two-stage approach starting from piperonal.[7]

Discontinuation and Legacy

The primary reason for the discontinuation of Safrazine was the significant risk of hepatotoxicity.[3] This adverse effect is associated with the hydrazine moiety, which can be bioactivated to form reactive metabolites that cause cellular damage in the liver.[3] The well-documented hepatotoxicity of its analogue, iproniazid, served as a strong cautionary signal.[3] The emergence of safer classes of antidepressants, such as tricyclic antidepressants (TCAs) and later, selective serotonin reuptake inhibitors (SSRIs), with more favorable risk-benefit profiles, ultimately led to the withdrawal of Safrazine from clinical use.[3]

Conclusion

This compound represents a significant chapter in the history of psychopharmacology. Its development and clinical application underscore the early therapeutic successes and subsequent safety challenges of the first generation of MAOI antidepressants. While no longer in clinical use, the study of Safrazine and other early MAOIs provides valuable lessons for modern drug development, emphasizing the continuous need for improved therapeutic indices and a deeper understanding of the metabolic pathways and potential toxicities of new chemical entities. The historical context of Safrazine highlights the evolution of clinical trial methodology and regulatory standards that now ensure a more rigorous evaluation of drug safety and efficacy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Safrazine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Preclinical Profile and In Vivo Effects of Safrazine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical and in vivo data available for Safrazine, a historical antidepressant. Safrazine, a hydrazine-class monoamine oxidase inhibitor (MAOI), was introduced for the treatment of depression in the 1960s but has since been discontinued.[1][2][3] This document collates the known information regarding its mechanism of action, in vivo effects from preclinical studies, and the toxicological profile that led to its withdrawal. The information is intended to serve as a resource for researchers interested in the pharmacology of early antidepressant compounds.

Mechanism of Action

Safrazine hydrochloride is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[1] The MAO enzyme is responsible for the degradation of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine, and dopamine, within the presynaptic neuron.[1] By irreversibly binding to and inactivating both isoforms of the enzyme, MAO-A and MAO-B, Safrazine leads to an accumulation of these neurotransmitters in the synaptic cleft. This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism for its antidepressant effects.[1] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, leading to long-lasting pharmacological effects.[1]

Preclinical In Vivo Effects

Detailed preclinical data for Safrazine is limited due to its age. However, in vivo studies in mice have demonstrated that oral administration of this compound results in a significant and prolonged increase in the brain content of monoamines.[1] This effect was observed to persist for at least 24 hours after a single dose, which is consistent with its irreversible mechanism of action.[1] A 1989 study in mice provided some quantitative data on its inhibitory activity on MAO-A and MAO-B.

Table 1: In Vivo Effects of Safrazine on Monoamine Oxidase Activity in Mouse Brain

| Substrate | MAO Isoform | % Inhibition |

|---|---|---|

| 5-HT (Serotonin) | MAO-A | > 90% |

| PEA (Phenylethylamine) | MAO-B | > 90% |

Data extrapolated from a 1989 study by Yokoyama et al. as cited in historical reviews.[4]

Experimental Protocols

Representative Preclinical Toxicology Workflow

A typical preclinical safety evaluation for a compound like Safrazine would have included the following stages:

-

In Vitro Assays:

-

MAO Inhibition Assays: To determine the inhibitory potency (IC50) of Safrazine against MAO-A and MAO-B using isolated enzyme preparations from animal liver mitochondria.[2]

-

-

In Vivo Acute and Repeated-Dose Toxicity Studies:

-

Acute Toxicity: Single high-dose administration to rodents (e.g., rats and mice) via the oral route to determine the median lethal dose (LD50).[2]

-

Repeated-Dose Toxicity: Daily administration of Safrazine at multiple dose levels to rodents and a non-rodent species (e.g., dogs) for 28 and 90-day periods.[2] Key endpoints would include clinical observations, body weight, food consumption, and blood chemistry with a focus on liver function tests (ALT, AST, bilirubin).[2]

-

-

Histopathology:

-

Comprehensive necropsy and microscopic examination of all major organs, with particular attention to the liver for signs of cellular damage, following the repeated-dose studies.[2]

-

Pharmacokinetics and Toxicology

Detailed pharmacokinetic data for Safrazine, including bioavailability, plasma protein binding, and elimination half-life, are not well-documented in publicly available literature.[1] As a discontinued medication, it has not been the subject of modern, comprehensive pharmacokinetic studies.[1]

The primary factor leading to the discontinuation of Safrazine was the significant risk of hepatotoxicity, a severe adverse effect associated with its chemical class.[2] The bioactivation of the hydrazine moiety in Safrazine is believed to lead to the formation of reactive metabolites that can cause cellular damage in the liver.[2]

While specific quantitative data on the incidence of adverse effects for Safrazine are scarce, the table below summarizes the general adverse effect profile for the class of older, non-selective, irreversible hydrazine MAOIs.

Table 2: General Adverse Effect Profile of Hydrazine-Class MAOIs

| System | Adverse Effects | Estimated Incidence | Severity | Notes |

|---|---|---|---|---|

| Hepatic | Elevated transaminases, jaundice, hepatocellular necrosis | 1-4% (for serious reactions with agents like iproniazid) | Moderate to Severe | Primary reason for the discontinuation of many hydrazine MAOIs.[2] |

| Cardiovascular | Orthostatic hypotension, hypertensive crisis (with tyramine-containing foods) | Common (hypotension); Rare but life-threatening (hypertensive crisis) | Mild to Severe | The "cheese reaction" is a well-known and dangerous interaction.[2] |

| Central Nervous System | Dizziness, headache, insomnia, agitation, tremors | Common | Mild to Moderate | |

| Autonomic | Dry mouth, blurred vision, constipation, urinary retention | Common | Mild to Moderate | Anticholinergic-like effects.[2] |

| Withdrawal Syndrome | Nausea, headache, vivid dreams, irritability | Common upon abrupt cessation | Mild to Moderate | Gradual tapering is necessary.[2] |

Note: The incidence rates are estimations for the general class of older hydrazine MAOIs and are not specific to Safrazine due to a lack of available data.[2]

Conclusion

Safrazine serves as an important case study in drug development, illustrating the therapeutic potential of MAO inhibition while highlighting the critical importance of a thorough preclinical safety evaluation. Its discontinuation due to hepatotoxicity underscores the risks associated with the hydrazine chemical class.[2] The available, albeit limited, preclinical data confirms its potent and irreversible inhibition of MAO, which correlates with its observed in vivo effects on monoamine levels. This historical perspective is valuable for scientists and researchers in the ongoing development of safer and more effective treatments for neuropsychiatric disorders.

References

Safrazine Hydrochloride: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Safrazine Hydrochloride, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class. While historically used as an antidepressant, its clinical use has been discontinued. This document details its chemical properties, mechanism of action, available pharmacological data, and representative experimental protocols relevant to its study.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of Safrazine. The quantitative data for both forms are summarized below.

| Property | This compound | Safrazine (Free Base) |

| CAS Number | 7296-30-2[1][2][3] | 33419-68-0[4][5][6] |

| Molecular Formula | C₁₁H₁₇ClN₂O₂[3] | C₁₁H₁₆N₂O₂[4][5][6] |

| Molecular Weight | 244.72 g/mol [3] | 208.26 g/mol [1][2][4][5] |

| Alternate Names | [3-(1,3-Benzodioxol-5-yl)-1-methylpropyl]hydrazine Hydrochloride[1] | beta-piperonylisopropylhydrazine[4] |

Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

Safrazine is a potent, non-selective, and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[2][4] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.

The mechanism of inhibition is characteristic of hydrazine-based MAOIs and involves the following steps:

-

Reversible Binding: Safrazine initially binds to the active site of the MAO enzyme in a reversible manner.

-

Oxidation: The flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site oxidizes the hydrazine moiety of Safrazine.

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive diazene intermediate.

-

Covalent Adduct Formation: The reactive intermediate then forms a covalent bond with the N5 position of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[4]

The regeneration of MAO activity is dependent on the synthesis of new enzyme, resulting in a prolonged pharmacological effect.[2]

Signaling pathway of irreversible MAO inhibition by Safrazine.

Pharmacological Data

Table 2: In Vivo Effects of Safrazine on Monoamine Oxidase Activity in Mouse Brain

| Substrate | Dosage (Oral) | Inhibition |

| 5-HT (Serotonin) | 3 mg/kg | 77% |

| PEA (Phenylethylamine) | 3 mg/kg | 71% |

Data extrapolated from a 1989 study by Yokoyama et al.

Experimental Protocols

The following are generalized protocols for assessing the MAO inhibitory activity of a compound like Safrazine.

In Vitro MAO Inhibition Assay (Fluorescence-Based)

This protocol describes a method to determine the inhibitory potential of a test compound against MAO-A and MAO-B using a fluorescent assay.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound (as a reference inhibitor)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO substrate (e.g., kynuramine)

-

Horseradish Peroxidase (HRP)

-

H₂O₂ scavenger

-

Fluorescent probe (e.g., Amplex Red)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in Assay Buffer.

-

Prepare a working solution of MAO-A or MAO-B enzyme in Assay Buffer.

-

Prepare a detection mix containing the substrate, HRP, and fluorescent probe in Assay Buffer.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add the inhibitor dilutions.

-

Add the MAO enzyme solution to each well.

-

Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent irreversible inhibition.

-

Initiate the reaction by adding the detection mix to each well.

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

A generalized workflow for an in vitro MAO inhibition assay.

Ex Vivo MAO Activity Assay

This protocol is for determining the in vivo efficacy of an administered MAO inhibitor.

Materials:

-

Laboratory animals (e.g., mice)

-

This compound for oral administration

-

Tissue homogenizer

-

Reagents for MAO activity assay as described in the in vitro protocol.

Procedure:

-

Animal Dosing:

-

Administer this compound orally to the test animals at various doses.

-

Include a vehicle control group.

-

-

Tissue Collection:

-

At a predetermined time point after dosing, euthanize the animals.

-

Rapidly dissect the brain and other tissues of interest.

-

Snap-freeze the tissues in liquid nitrogen and store at -80°C.

-

-

Sample Preparation:

-

Homogenize the thawed tissue in ice-cold buffer.

-

Centrifuge the homogenate to obtain a mitochondrial fraction (or use the whole homogenate).

-

-

MAO Activity Assay:

-

Perform the in vitro MAO inhibition assay on the tissue preparations to determine the level of MAO activity.

-

-

Data Analysis:

-

Compare the MAO activity in the tissues from the treated animals to that of the control group to determine the percentage of in vivo inhibition.

-

Discontinuation and Safety Profile

The clinical use of Safrazine was discontinued primarily due to the risk of hepatotoxicity, a serious adverse effect associated with several early hydrazine-based MAOIs.[6] The bioactivation of the hydrazine moiety can lead to the formation of reactive metabolites that may cause liver damage. This highlights the importance of thorough toxicological evaluation in the development of new chemical entities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and mechanistic studies of arylalkylhydrazine inhibition of human monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Beyond Depression: Exploring the Therapeutic Potential of Safrazine

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Safrazine, a non-selective, irreversible monoamine oxidase inhibitor (MAOI) of the hydrazine class, was historically introduced in the 1960s for the treatment of depression.[1] While its clinical use for this indication has been discontinued, the unique pharmacological profile of Safrazine warrants a re-examination of its potential therapeutic applications in other neurological and psychiatric disorders. This technical guide synthesizes the available preclinical and clinical evidence for the broader therapeutic utility of non-selective MAOIs, with a specific focus on anxiety disorders and Parkinson's disease, providing a framework for future research into Safrazine. Due to the limited availability of specific data for Safrazine beyond depression, this document extrapolates from studies on analogous non-selective, irreversible MAOIs such as phenelzine and tranylcypromine to inform on its potential applications.

Introduction: The Pharmacology of Safrazine

Safrazine exerts its therapeutic effects through the non-selective and irreversible inhibition of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters.[2] There are two primary isoforms of this enzyme: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[3] By inhibiting both isoforms, Safrazine leads to a significant increase in the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effects and its potential in other CNS disorders.[2]

Potential Therapeutic Application: Anxiety Disorders

The anxiolytic effects of non-selective MAOIs are well-documented, with evidence supporting their use in various anxiety disorders, particularly social anxiety and panic disorder.[4][5] The proposed mechanisms extend beyond the simple elevation of monoamine levels and may involve the modulation of other neurotransmitter systems, such as GABA.[6]

Clinical Evidence with Non-Selective MAOIs

Clinical trials with phenelzine and tranylcypromine have demonstrated significant efficacy in treating social anxiety and panic disorder.

| Compound | Disorder | Dosage | Key Findings | Reference |

| Phenelzine | Social Anxiety Disorder | 60 mg/day | Significantly more effective than placebo in reducing symptoms of both depression and anxiety.[7] | [7] |

| Phenelzine | Social Anxiety Disorder | 45-90 mg/day | Response rate of 54.3% compared to 33.3% for placebo at 12 weeks.[8][9] | [8][9] |

| Tranylcypromine | Panic Disorder with Social Anxiety | 30 mg/day & 60 mg/day | Both doses significantly reduced panic attacks from baseline (69.6% for 30mg, 74.8% for 60mg). The 60mg dose was more effective for social anxiety symptoms.[10][11] | [10][11] |

Postulated Signaling Pathway for Anxiolytic Effects

The anxiolytic action of non-selective MAOIs like Safrazine is multifaceted. Beyond increasing synaptic serotonin and norepinephrine, hydrazine MAOIs can also increase levels of the inhibitory neurotransmitter GABA.[6] This is thought to occur through the inhibition of GABA transaminase (GABA-T), the primary enzyme responsible for GABA degradation.[12]

Postulated anxiolytic signaling pathway of Safrazine.

Potential Therapeutic Application: Parkinson's Disease

The primary pathology in Parkinson's disease is the degeneration of dopaminergic neurons in the substantia nigra.[5] While selective MAO-B inhibitors are a mainstay in Parkinson's treatment due to their dopamine-sparing effects, non-selective MAOIs like Safrazine could offer broader therapeutic benefits, including neuroprotective effects.[2][5]

Rationale for Use in Parkinson's Disease

Inhibition of MAO-B by Safrazine would increase the availability of dopamine in the striatum, thereby alleviating motor symptoms.[5] Furthermore, the inhibition of MAO-A may also contribute to anti-parkinsonian effects.[13] Emerging evidence suggests that MAO inhibitors possess neuroprotective properties that are independent of their effects on monoamine levels. These effects are attributed to the reduction of oxidative stress and the inhibition of apoptotic pathways.[14][15]

Neuroprotective Signaling Pathways of MAO Inhibition

The metabolism of dopamine by MAO generates hydrogen peroxide and other reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage.[16] By inhibiting MAO, Safrazine could reduce the production of these neurotoxic byproducts. Additionally, MAOIs have been shown to modulate signaling pathways involved in apoptosis, such as the Fas-associated death domain (FADD) pathway, promoting cell survival.[17]

Neuroprotective signaling of MAO inhibition.

Experimental Protocols

In Vivo Assessment of Anxiolytic Activity: Elevated Plus Maze

This protocol is designed to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.[18]

Materials:

-

Elevated plus maze apparatus

-

Rodents (mice or rats)

-

Test compound (e.g., Safrazine) and vehicle

-

Video tracking software

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least one hour before the experiment.[18]

-

Drug Administration: Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).

-

Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set duration (typically 5 minutes).[19]

-

Data Collection: Record the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled using video tracking software.[20]

-

Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Workflow for the Elevated Plus Maze test.

Preclinical Model of Parkinson's Disease: MPTP Mouse Model

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-based model that replicates many of the pathological features of Parkinson's disease.[21]

Materials:

-

MPTP hydrochloride

-

C57BL/6 mice

-

Test compound (e.g., Safrazine) and vehicle

-

Equipment for behavioral testing (e.g., open field)

-

HPLC system for neurochemical analysis

Procedure:

-

MPTP Administration: Administer MPTP to induce a dopaminergic lesion. A common regimen is four injections of 20 mg/kg at 2-hour intervals.[1]

-

Drug Treatment: Administer the test compound before, during, or after MPTP administration to assess its neuroprotective or symptomatic effects.

-

Behavioral Assessment: Conduct behavioral tests (e.g., open field activity to measure locomotor function) at various time points after MPTP administration.[21]

-

Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolites using HPLC.[1]

-

Histological Analysis: Perfuse the brains and perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

In Vivo Measurement of MAO Activity

This protocol allows for the direct measurement of MAO-A and MAO-B activity in brain tissue following drug administration.

Materials:

-

Brain tissue from treated and control animals

-

MAO activity assay kit (fluorometric or radiometric)

-

Selective MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors

-

Microplate reader

Procedure:

-

Tissue Preparation: Homogenize brain tissue in the appropriate assay buffer.[22]

-

Assay Setup: In a microplate, add the brain homogenate to wells designated for total MAO, MAO-A, and MAO-B activity.

-

Selective Inhibition: To measure MAO-A activity, add a selective MAO-B inhibitor. To measure MAO-B activity, add a selective MAO-A inhibitor.[22]

-

Enzymatic Reaction: Add the MAO substrate to initiate the reaction.

-

Detection: Measure the product of the enzymatic reaction (e.g., hydrogen peroxide) using a fluorometric probe and a microplate reader.[23]

-

Data Analysis: Calculate the specific activity of MAO-A and MAO-B and determine the percentage of inhibition by the test compound.

Conclusion and Future Directions

While Safrazine has been relegated to a historical footnote in psychopharmacology, its mechanism as a non-selective, irreversible MAOI suggests a broader therapeutic potential that remains largely unexplored. The evidence from analogous compounds strongly indicates that Safrazine could be a viable candidate for the treatment of anxiety disorders and may offer both symptomatic and neuroprotective benefits in Parkinson's disease. Further preclinical investigation using modern methodologies is warranted to fully characterize the therapeutic profile of Safrazine and to determine if this historical compound may yet hold promise for contemporary medical challenges. Future research should focus on head-to-head comparisons with current standard-of-care treatments in validated animal models to ascertain the true potential of Safrazine in these alternative indications.

References

- 1. modelorg.com [modelorg.com]

- 2. MAO-inhibitors in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 4. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 6. Effects of two substituted hydrazine monoamine oxidase (MAO) inhibitors on neurotransmitter amines, gamma-aminobutyric acid, and alanine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A multiple-dose, controlled study of phenelzine in depression-anxiety states. | Semantic Scholar [semanticscholar.org]

- 8. A Placebo-Controlled Trial of Phenelzine, Cognitive Behavioral Group Therapy and their Combination for Social Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A placebo-controlled trial of phenelzine, cognitive behavioral group therapy, and their combination for social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Double-blind comparison of 30 and 60 mg tranylcypromine daily in patients with panic disorder comorbid with social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neurochemical effects of the monoamine oxidase inhibitor phenelzine on brain GABA and alanine: A comparison with vigabatrin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 13. tandfonline.com [tandfonline.com]

- 14. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotection of MAO-B inhibitor and dopamine agonist in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fulir.irb.hr [fulir.irb.hr]

- 17. researchgate.net [researchgate.net]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]

- 20. mmpc.org [mmpc.org]

- 21. meliordiscovery.com [meliordiscovery.com]

- 22. benchchem.com [benchchem.com]

- 23. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Delving into the Archives: A Technical Reconstruction of Early Clinical Investigations of Safrazine for Depression

Core Mechanism of Action

Safrazine's therapeutic effect as an antidepressant is attributed to its function as an irreversible inhibitor of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin (5-hydroxytryptamine or 5-HT), norepinephrine, and dopamine, within the presynaptic neuron.[3] By irreversibly binding to and inactivating both isoforms of the enzyme, MAO-A and MAO-B, Safrazine leads to an accumulation of these neurotransmitters in the synaptic cleft.[3] This enhancement of monoaminergic neurotransmission is believed to be the primary mechanism underlying its antidepressant effects.[3] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzymes, leading to a prolonged pharmacological effect.[3]

Preclinical Pharmacology: In Vivo Animal Studies

While comprehensive early preclinical data for Safrazine is limited, a 1989 study in mice provides some quantitative insight into its in vivo pharmacological activity. The study demonstrated Safrazine's potent and sustained inhibition of the MAO enzyme.

| Substrate | Brain Tissue | % Inhibition (2 hours post-administration) | % Inhibition (24 hours post-administration) |

| 5-HT (MAO-A) | Mouse Brain | > 95% | ~ 80% |

| PEA (MAO-B) | Mouse Brain | > 95% | ~ 75% |

| Data extrapolated from a study by Yokoyama et al., 1989. 5-HT: 5-hydroxytryptamine (serotonin); PEA: phenylethylamine.[1] |

Reconstructed Early Clinical Trial Protocol (c. 1960s)

The following is a reconstructed protocol based on common clinical trial practices for antidepressants during the 1960s. It is important to note that standardized diagnostic criteria, such as the DSM, were not in widespread use at the time, and assessments relied heavily on clinical observation.[1]

Study Design

A multi-center, randomized, placebo-controlled, double-blind study.

Participant Selection

-

Inclusion Criteria: Adult male and female patients (typically 18-65 years of age) with a primary diagnosis of endogenous depression, characterized by symptoms such as persistent low mood, anhedonia, sleep disturbances, and psychomotor retardation, as determined by at least two staff psychiatrists.

-

Exclusion Criteria: Patients with known hypersensitivity to hydrazine derivatives, severe hepatic or renal impairment, a history of manic episodes, or those receiving concurrent electroconvulsive therapy.

Intervention

-

Treatment Group: Oral administration of Safrazine. While the precise dosage would have been established in earlier dose-ranging studies, daily doses for MAOIs of that period typically fell within the range of 15 to 90 mg.[1]

-

Control Group: Administration of a placebo or an active comparator drug, such as imipramine, in identical capsule form.

-

Duration: The treatment period would typically have spanned from 4 to 8 weeks.[1]

Outcome Measures

-

Primary Outcome: The primary efficacy endpoint would likely have been the physician's Clinical Global Impressions of Improvement (CGI-I) score. This is a 7-point scale that requires the clinician to rate the patient's overall improvement relative to their baseline state at the beginning of the trial.

-

Secondary Outcomes:

-

Changes in scores on a standardized depression rating scale of the era, such as the Hamilton Depression Rating Scale (HDRS).

-

Physician and nurse observational notes on patient behavior, affect, and social interaction.

-

Incidence and severity of adverse events, with a particular focus on hepatotoxicity, a known risk for hydrazine-class MAOIs.[4]

-

Data Analysis

The primary analysis would likely have been a comparison of the proportion of patients in the Safrazine and placebo groups who were rated as "much improved" or "very much improved" on the CGI-I scale at the end of the treatment period. Changes in mean HDRS scores from baseline to endpoint would also be compared between the two groups using t-tests.

Conclusion

While specific early clinical trial data for Safrazine remains elusive, its classification as a non-selective, irreversible hydrazine-class MAOI provides a solid foundation for reconstructing its likely mechanism of action and the methodologies employed in its initial clinical evaluation.[1] The available preclinical data point to a potent and sustained inhibition of the MAO enzyme.[1] The hypothetical clinical trial protocol and illustrative data are reflective of the standards of the 1960s, an era characterized by a strong reliance on physician-led assessments and less stringent standardization compared to modern clinical trials.[1] This technical guide offers a scientifically grounded framework for understanding the early investigation of Safrazine as a treatment for depression, while duly acknowledging the inherent limitations of the historical record. The significant risk of hepatotoxicity associated with its chemical class was a primary factor in the discontinuation of Safrazine and other hydrazine MAOIs.[4]

References

Methodological & Application

Application Notes and Protocols: In Vitro Monoamine Oxidase (MAO) Inhibition Assay for Safrazine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: Safrazine hydrochloride is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the metabolism of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2][3] Inhibition of MAO-A and MAO-B isoforms leads to increased levels of these neurotransmitters, which is the mechanism behind the therapeutic effects of MAO inhibitors (MAOIs) in treating depression and other neurological disorders.[1][4] Safrazine, a hydrazine derivative, was formerly used as an antidepressant but has since been discontinued.[1][3] This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against both MAO-A and MAO-B.

Data Presentation

Although specific in vitro IC50 values for Safrazine are not readily found in the literature, in vivo studies have demonstrated its potent and non-selective inhibition of MAO activity. The data below is from a study in mouse brain and indicates the percentage of inhibition of monoamine deamination.

Table 1: In Vivo Inhibition of Monoamine Deamination by Safrazine in Mouse Brain

| Dosage (oral) | % Inhibition of 5-HT Deamination (MAO-A activity) | % Inhibition of PEA Deamination (MAO-B activity) | Notes |

| 3 mg/kg | 77% | 71% | Significant inhibition of both isoforms.[2] |

| 10 mg/kg | Complete | Complete | Increased monoamine content lasted for at least 24 hours.[2][5] |

| 30 mg/kg | Complete | Complete | Increased monoamine content lasted for at least 24 hours.[2][5] |

5-HT (serotonin) is a preferential substrate for MAO-A, and PEA (phenylethylamine) is a preferential substrate for MAO-B.

Signaling Pathway of Irreversible MAO Inhibition

Safrazine acts as a mechanism-based inhibitor, forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, which leads to its irreversible inhibition.[1] The process involves the following steps:

-

Reversible Binding: Safrazine initially binds to the active site of the MAO enzyme.

-

Oxidation: The FAD cofactor within the enzyme's active site oxidizes the hydrazine moiety of Safrazine.

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive intermediate species.

-

Covalent Adduct Formation: The reactive intermediate then forms a covalent bond with the FAD cofactor, leading to irreversible inactivation of the enzyme.[1]

Signaling pathway of irreversible MAO inhibition by Safrazine.

Experimental Protocols

This section details a fluorescence-based in vitro assay to determine the IC50 values of this compound for both MAO-A and MAO-B.[4] This method is adapted from established protocols for assessing MAO inhibition.

Principle of the Assay: The assay quantifies MAO-A or MAO-B activity by measuring the production of a fluorescent product from the enzymatic deamination of a substrate. The rate of fluorescence increase is directly proportional to the enzyme's activity. The inhibitory effect of Safrazine is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations.[4]

Materials and Reagents:

-

Enzymes: Recombinant human MAO-A and MAO-B.[4]

-

Substrate: Amplex® Red reagent combined with a suitable amine substrate (e.g., p-tyramine) and horseradish peroxidase (HRP).[5] Alternatively, kynuramine can be used.[4][6]

-

Test Compound: this compound.

-

Control Inhibitors: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[4]

-

Buffer: 100 mM potassium phosphate buffer, pH 7.4.[4]

-

Solvent: DMSO for dissolving compounds.[4]

-

Microplates: 96-well or 384-well black, flat-bottom plates.[4]

-

Detection Instrument: Fluorescence microplate reader.[4]

Experimental Workflow:

Workflow for the in vitro MAO inhibition assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. From this, create a serial dilution series in the assay buffer to obtain the desired final concentrations for the assay.[4]

-

Similarly, prepare stock solutions and serial dilutions for the control inhibitors, Clorgyline and Selegiline.[4]

-

Dilute the recombinant human MAO-A and MAO-B enzymes to their optimal working concentrations in the assay buffer.[5]

-

Prepare the substrate solution (e.g., Amplex® Red, HRP, and p-tyramine) in the assay buffer according to the manufacturer's guidelines.[5]

-

-

Assay Procedure:

-

To the wells of a black 96-well microplate, add 2 µL of the diluted Safrazine or control inhibitor solutions.[4]

-

Include control wells:

-

No-inhibition control: Add buffer/DMSO instead of the inhibitor.

-

Background control: Add buffer/DMSO and no enzyme.[4]

-

-

Add 48 µL of the diluted MAO-A or MAO-B enzyme solution to each well.[4]

-

Pre-incubation: Since Safrazine is an irreversible inhibitor, incubate the plate at 37°C for 15-30 minutes. This allows for the time-dependent, irreversible binding of the inhibitor to the enzyme.[2][4]

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.[4]

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-